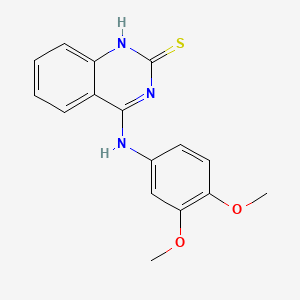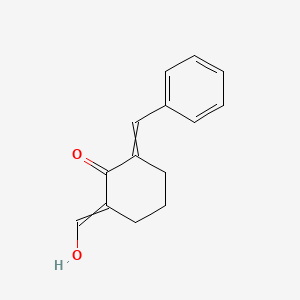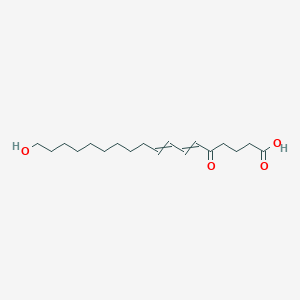![molecular formula C6H6N6O2S B14095369 6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 1018047-62-5](/img/structure/B14095369.png)
6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring fused with a triazole ring through a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- can be achieved through various methods. One notable method involves the photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines . This light-induced method is independent of traditional methodologies and can even be powered by sunlight, making it an environmentally friendly approach . The reaction conditions typically involve the use of visible light and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions that utilize the same principles as laboratory-scale syntheses. The scalability of the photoinduced method has been demonstrated through successful implementation in large-scale reactions and the synthesis of derivatives . This method’s applicability in industrial production highlights its potential for widespread use.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, oxidizing agents, and reducing agents. The reaction conditions often involve the use of visible light, specific catalysts, and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as arylated or alkylated triazine-diones
Applications De Recherche Scientifique
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing various heterocyclic compounds and derivatives. Its unique structure makes it valuable for developing new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or modulator. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and treatments. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.
Industry: In industrial applications, the compound is used in the synthesis of advanced materials, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- include other triazine and triazole derivatives, such as:
1,2,4-Triazine-3,5(2H,4H)-dione: A parent compound with similar structural features.
6-Oxyalkylated 1,2,4-Triazine-3,5(2H,4H)-diones: Derivatives with additional functional groups that modify their properties.
Azauracils: Compounds with similar ring structures and reactivity.
Uniqueness
The uniqueness of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]- lies in its specific combination of triazine and triazole rings, connected through a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
1018047-62-5 |
|---|---|
Formule moléculaire |
C6H6N6O2S |
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H6N6O2S/c1-2-7-6(12-9-2)15-4-3(13)8-5(14)11-10-4/h1H3,(H,7,9,12)(H2,8,11,13,14) |
Clé InChI |
UANWKKKVJBZBHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1)SC2=NNC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one](/img/structure/B14095306.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14095316.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095325.png)
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol](/img/structure/B14095329.png)


![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14095349.png)

![6-amino-4-hydroxy-1-[2-(2-methoxyphenyl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14095356.png)

![1-(3-Bromophenyl)-7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095359.png)
![3-methyl-7-(3-methylbenzyl)-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14095361.png)
![Azane;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B14095366.png)
